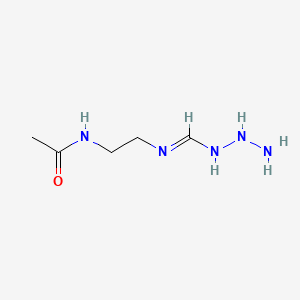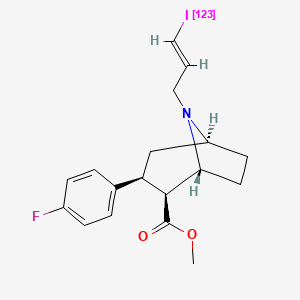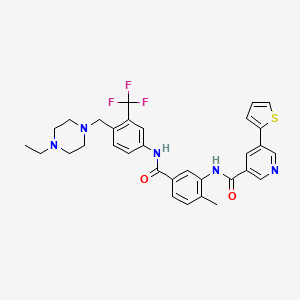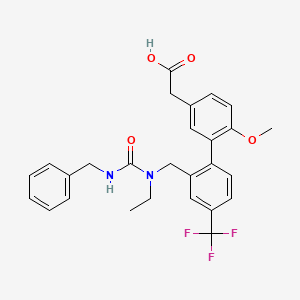
Sal de clorhidrato de Aminooxi-PEG1-propargilo
Descripción general
Descripción
Aminooxy-PEG1-propargyl HCl salt is a polyethylene glycol (PEG) derivative that contains both a propargyl group and an aminooxy group. The aminooxy group reacts with aldehyde or ketone groups to form a stable oxime linkage, while the propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Aplicaciones Científicas De Investigación
Aminooxy-PEG1-propargyl HCl salt has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and in Click Chemistry reactions.
Biology: Employed in the labeling and modification of biomolecules.
Medicine: Utilized in drug delivery systems and the development of antibody-drug conjugates.
Industry: Applied in the production of advanced materials and nanotechnology
Mecanismo De Acción
Target of Action
The primary targets of Aminooxy-PEG1-propargyl HCl salt are aldehyde or ketone groups present in various biomolecules . These groups play a crucial role in the structure and function of biomolecules, influencing their stability, reactivity, and interactions with other molecules.
Mode of Action
Aminooxy-PEG1-propargyl HCl salt contains an aminooxy group and a propargyl group . The aminooxy group reacts with an aldehyde or ketone group to form a stable oxime linkage . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Biochemical Pathways
The compound’s interaction with its targets leads to the formation of stable oxime and triazole linkages . These linkages can alter the structure and function of biomolecules, potentially affecting various biochemical pathways.
Análisis Bioquímico
Biochemical Properties
The aminooxy group in Aminooxy-PEG1-propargyl HCl salt reacts with an aldehyde or ketone group to form a stable oxime linkage . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Molecular Mechanism
The molecular mechanism of Aminooxy-PEG1-propargyl HCl salt involves the formation of stable linkages with biomolecules. The aminooxy group reacts with an aldehyde or ketone group to form a stable oxime linkage . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aminooxy-PEG1-propargyl HCl salt is synthesized through a series of chemical reactions involving the functionalization of PEG with aminooxy and propargyl groups. The aminooxy group is introduced by reacting PEG with hydroxylamine derivatives, while the propargyl group is introduced through alkylation reactions .
Industrial Production Methods
Industrial production of Aminooxy-PEG1-propargyl HCl salt involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Aminooxy-PEG1-propargyl HCl salt undergoes several types of chemical reactions:
Oxidation and Reduction: The aminooxy group can participate in redox reactions, although these are less common.
Substitution: The aminooxy group reacts with aldehydes and ketones to form oxime linkages.
Click Chemistry: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne Click Chemistry
Common Reagents and Conditions
Aldehydes and Ketones: React with the aminooxy group to form oxime linkages.
Azide-bearing Compounds: React with the propargyl group under copper-catalyzed conditions to form triazole linkages
Major Products Formed
Oxime Linkages: Formed from the reaction of the aminooxy group with aldehydes or ketones.
Triazole Linkages: Formed from the reaction of the propargyl group with azide-bearing compounds
Comparación Con Compuestos Similares
Similar Compounds
Propargyl-PEG1-acid: Contains a propargyl group and a carboxylic acid group, used in similar Click Chemistry reactions.
Aminooxy-PEG1-acid: Contains an aminooxy group and a carboxylic acid group, used for forming oxime linkages.
Uniqueness
Aminooxy-PEG1-propargyl HCl salt is unique due to its dual functionality, allowing it to participate in both oxime formation and Click Chemistry reactions. This dual functionality makes it highly versatile for various applications in
Propiedades
IUPAC Name |
O-(2-prop-2-ynoxyethyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-2-3-7-4-5-8-6/h1H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPBEDYVWCVJGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301254320 | |
| Record name | Hydroxylamine, O-[2-(2-propyn-1-yloxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301254320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1895922-69-6 | |
| Record name | Hydroxylamine, O-[2-(2-propyn-1-yloxy)ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1895922-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxylamine, O-[2-(2-propyn-1-yloxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301254320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[2-methoxy-4-[2-(trifluoromethyl)phenyl]phenyl]-2-oxo-N-pyrimidin-2-ylquinoline-6-sulfonamide](/img/structure/B605360.png)





